molecular formula C21H21N5O2 B606721 CLK1/2-IN-3 CAS No. 1005784-60-0

CLK1/2-IN-3

Numéro de catalogue B606721
Numéro CAS: 1005784-60-0
Poids moléculaire: 375.43
Clé InChI: HFTFHYOWHGAEGY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CLK1/2-IN-3 is a selective CLK1 and CLK2 inhibitor.

Applications De Recherche Scientifique

Alzheimer's Disease

CLK1 plays a significant role in Alzheimer's disease pathophysiology. It is involved in phosphorylating serine residues in SR proteins, which are crucial for pre-mRNA splicing. Inhibition of CLK1 offers a therapeutic strategy for Alzheimer's disease. Examples of CLK1 inhibitors include Leucettamine B and KH-CB19, with the latter showing high specificity and potency against CLK1/CLK4. These findings highlight the potential of targeting CLK1 in Alzheimer's disease drug development (Jain et al., 2014).

Parkinson's Disease

CLK1 deficiency is implicated in the pathogenesis of Parkinson's disease. Research shows that Clk1 deficiency in microglia enhances proinflammatory responses and promotes dopaminergic cell death. This process involves microglial metabolic reprogramming and is influenced by the mTOR/HIF-1α and ROS/HIF-1α signaling pathways. Clk1's role in regulating microglial metabolic reprogramming suggests its potential as a therapeutic target for Parkinson's disease (Gu et al., 2017).

Cancer Therapy

Clk1 inhibitors are emerging as promising targets in cancer therapy. Clk1, along with Clk4, is overexpressed in several human tumors. The development of selective Clk1 inhibitors, such as 5-methoxybenzothiophene-2-carboxamides, has shown potential in targeting splicing machinery, affecting tumor biology. These inhibitors have demonstrated improved growth inhibitory activity and selectivity, highlighting their therapeutic potential in cancer treatment (ElHady et al., 2021).

Glioma Chemoresistance

CLK1 is associated with glioma chemoresistance. Studies indicate that Clk1's role in regulating aerobic glycolysis impacts chemoresistance in glioma cells. Clk1-mediated modulation of the AMPK/mTOR/HIF-1α pathway and glycolysis suggests its importance in glioma treatment strategies (Zhang et al., 2017).

Gastric Cancer

CLK1 is identified as a key player in gastric cancer. Phosphoproteomic analysis indicates that CLK1 regulates the splicing process in gastric cancer. Targeting CLK1 with specific inhibitors like TG003 and CLK1 siRNA has shown to decrease cell viability, proliferation, invasion, and migration, positioning CLK1 as a novel therapeutic target in gastric cancer treatment (Babu et al., 2020).

Propriétés

Numéro CAS

1005784-60-0

Formule moléculaire

C21H21N5O2

Poids moléculaire

375.43

Nom IUPAC

N-(6-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-2-yl)-4-(1-hydroxy-2-methylpropan-2-yl)benzamide

InChI

InChI=1S/C21H21N5O2/c1-21(2,13-27)17-6-3-14(4-7-17)20(28)25-18-12-26-11-15(5-8-19(26)24-18)16-9-22-23-10-16/h3-12,27H,13H2,1-2H3,(H,22,23)(H,25,28)

Clé InChI

HFTFHYOWHGAEGY-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(C(C)(C)CO)C=C1)NC2=CN3C(C=CC(C4=CNN=C4)=C3)=N2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CLK1/2-IN-3;  CLK1/2 IN 3;  CLK1/2IN3;  CLK1/2 inhibitor 3;  CLK1/2-inhibitor-3; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CLK1/2-IN-3
Reactant of Route 2
Reactant of Route 2
CLK1/2-IN-3
Reactant of Route 3
CLK1/2-IN-3
Reactant of Route 4
Reactant of Route 4
CLK1/2-IN-3
Reactant of Route 5
CLK1/2-IN-3
Reactant of Route 6
CLK1/2-IN-3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.